molecular formula C11H18N4OS B14585569 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-11-3

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide

Cat. No.: B14585569
CAS No.: 61280-11-3
M. Wt: 254.35 g/mol
InChI Key: IIYWIMRKNLDBJQ-UHFFFAOYSA-N
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Description

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide is a chemical compound known for its potential applications in various scientific fields. This compound features a pyrazine ring substituted with a diethylaminoethoxy group and a carbothioamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carbothioamide: A related compound with similar structural features but lacking the diethylaminoethoxy group.

    2-(Diethylamino)ethanol: Shares the diethylaminoethoxy moiety but lacks the pyrazine ring and carbothioamide group.

Uniqueness

6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide is unique due to its combination of a pyrazine ring, diethylaminoethoxy group, and carbothioamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

61280-11-3

Molecular Formula

C11H18N4OS

Molecular Weight

254.35 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]pyrazine-2-carbothioamide

InChI

InChI=1S/C11H18N4OS/c1-3-15(4-2)5-6-16-10-8-13-7-9(14-10)11(12)17/h7-8H,3-6H2,1-2H3,(H2,12,17)

InChI Key

IIYWIMRKNLDBJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC(=CN=C1)C(=S)N

Origin of Product

United States

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